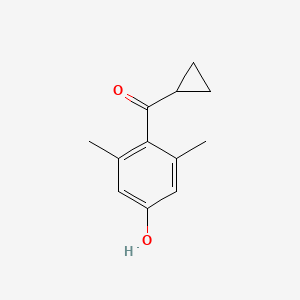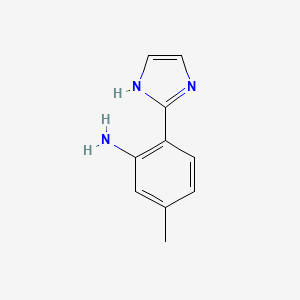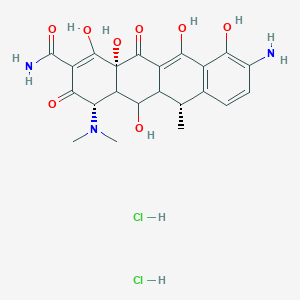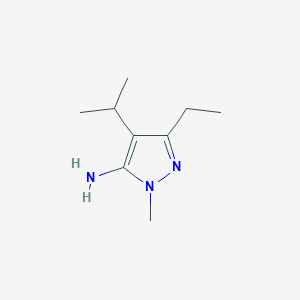
3-(2,2-Difluoropropanoyl)oxan-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,2-Difluoropropanoyl)oxan-4-one is a fluorinated organic compound with the molecular formula C8H10F2O3 and a molecular weight of 192.16 g/mol . This compound is characterized by the presence of a difluoropropanoyl group attached to an oxan-4-one ring, making it a unique structure in the realm of organic chemistry.
Méthodes De Préparation
The synthesis of 3-(2,2-Difluoropropanoyl)oxan-4-one typically involves the reaction of oxan-4-one with 2,2-difluoropropanoic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity . Industrial production methods may involve large-scale reactors and continuous flow processes to maximize yield and efficiency.
Analyse Des Réactions Chimiques
3-(2,2-Difluoropropanoyl)oxan-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group into alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-(2,2-Difluoropropanoyl)oxan-4-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in various chemical research fields.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and metabolic pathways involving fluorinated substrates.
Medicine: Fluorinated compounds often exhibit enhanced biological activity and stability, making this compound a potential candidate for drug development and pharmaceutical research.
Mécanisme D'action
The mechanism of action of 3-(2,2-Difluoropropanoyl)oxan-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoropropanoyl group can form strong interactions with active sites, potentially inhibiting or modifying the activity of target enzymes. The oxan-4-one ring structure may also play a role in stabilizing the compound and enhancing its binding affinity .
Comparaison Avec Des Composés Similaires
3-(2,2-Difluoropropanoyl)oxan-4-one can be compared with other fluorinated compounds, such as:
2,2-Difluoropropanoic acid: A simpler fluorinated compound used in various chemical reactions.
Tetrahydropyran: A related compound with a similar ring structure but without the difluoropropanoyl group.
δ-Valerolactone: Another lactone compound used as a chemical intermediate in the production of polyesters
The uniqueness of this compound lies in its combination of the difluoropropanoyl group and the oxan-4-one ring, which imparts distinct chemical and physical properties .
Propriétés
Formule moléculaire |
C8H10F2O3 |
|---|---|
Poids moléculaire |
192.16 g/mol |
Nom IUPAC |
3-(2,2-difluoropropanoyl)oxan-4-one |
InChI |
InChI=1S/C8H10F2O3/c1-8(9,10)7(12)5-4-13-3-2-6(5)11/h5H,2-4H2,1H3 |
Clé InChI |
BPECALXXTYYANE-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)C1COCCC1=O)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


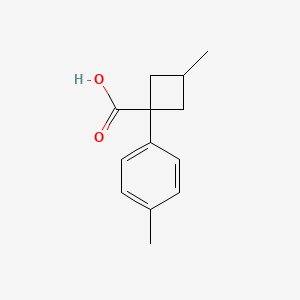
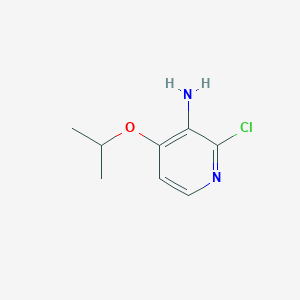
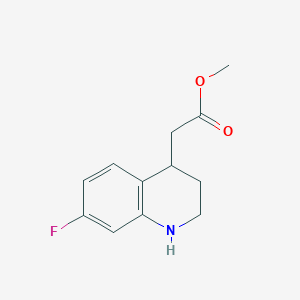
![11-Bromo-5,5-difluoro-4,6-dioxa-10,12-diazatricyclo[7.3.0.03,]dodeca-1,3(7),8,10-tetraene](/img/structure/B13073346.png)
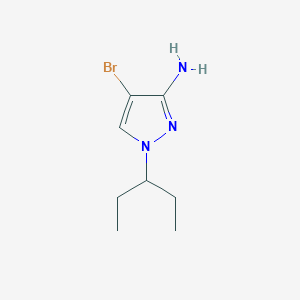
![4-[2-Bromo-4-(chloromethyl)phenyl]morpholine](/img/structure/B13073354.png)
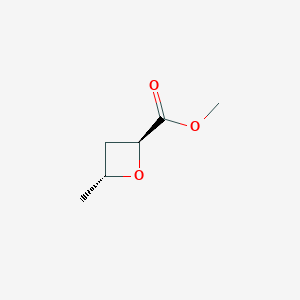
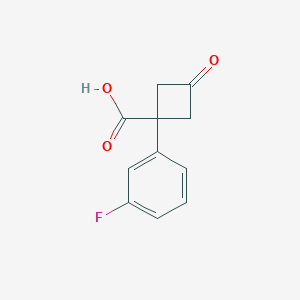
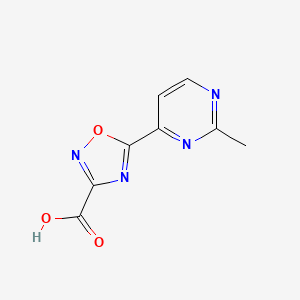
![4-[({[4-(Pyrrolidin-1-ylmethyl)phenyl]methyl}amino)methyl]benzonitrile](/img/structure/B13073402.png)
